
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is a synthetic organic compound known for its vibrant color properties and applications in various scientific fields. It is often used as a dye and has significant roles in biological staining and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate typically involves multiple steps:
Sulphonation: The addition of sulfonic acid groups to increase solubility and reactivity.
These reactions are carried out under controlled conditions, often requiring specific temperatures, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves:
Large-scale bromination: using bromine or bromine derivatives.
Sulphonation: with sulfuric acid or oleum.
Amination: using ammonia or amines under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Forms hydroquinone derivatives.
Substitution: Results in various substituted anthracene compounds.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye intermediate for producing various colorants.
Analytical Chemistry: Employed in chromatography and spectrophotometry for detecting and quantifying substances.
Biology
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Fluorescent Probes: Acts as a fluorescent marker in cellular imaging.
Medicine
Drug Development: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Diagnostic Tools: Used in diagnostic assays and imaging techniques.
Industry
Textile Industry: Applied in dyeing fabrics and textiles.
Paper Industry: Used in coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules and cellular structures. Its mechanism involves:
Binding to Proteins: Interacts with amino acids in proteins, altering their structure and function.
Cellular Uptake: Enters cells via endocytosis or passive diffusion, accumulating in specific organelles.
Fluorescence: Emits fluorescence upon excitation, allowing for visualization in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-4-bromoanthraquinone-2-sulphonate
- Disodium 1-amino-4-chloro-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate
- Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is unique due to its specific combination of bromine and sulfonate groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high specificity and sensitivity.
Properties
CAS No. |
93940-15-9 |
|---|---|
Molecular Formula |
C14H6BrNNa2O8S2 |
Molecular Weight |
506.2 g/mol |
IUPAC Name |
disodium;5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonate |
InChI |
InChI=1S/C14H8BrNO8S2.2Na/c15-6-4-8(26(22,23)24)12(16)11-10(6)14(18)9-5(13(11)17)2-1-3-7(9)25(19,20)21;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
DVCJPUJHOIUTEL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


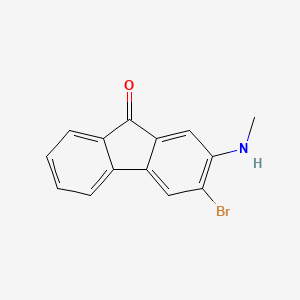
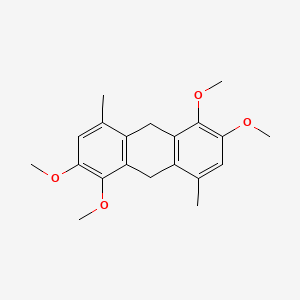

![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
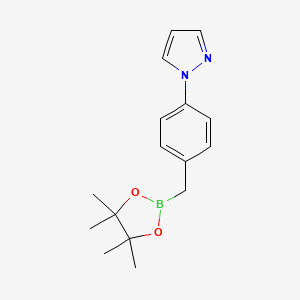
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)

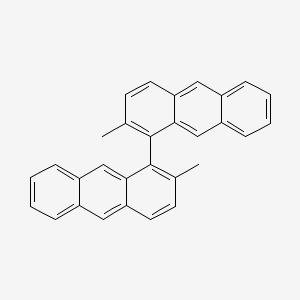
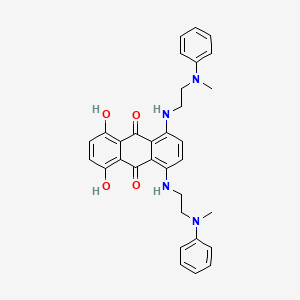

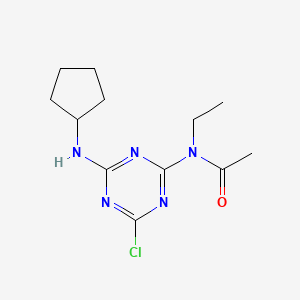

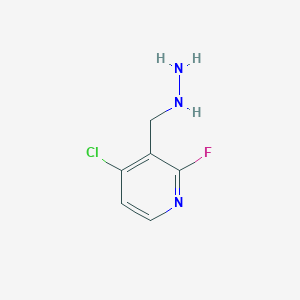
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
